REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([OH:13])=[O:12])[CH:5]=[C:6]([Br:9])[C:7]=1[OH:8].S(=O)(=O)(O)O.[CH2:19](O)[CH3:20]>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][C:11]([O:13][CH2:19][CH3:20])=[O:12])[CH:5]=[C:6]([Br:9])[C:7]=1[OH:8]
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Name
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|
Quantity
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60 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=C(C1O)Br)CC(=O)O
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
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1 L
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Type
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reactant
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux overnight
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Duration
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8 (± 8) h
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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FILTRATION
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Details
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the product collected by filtration
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Type
|
WASH
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Details
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washed with water
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Type
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CUSTOM
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Details
|
dried in a vacuum oven
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C(C1O)Br)CC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |